Acetamide,N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
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Overview
Description
Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- is a complex organic compound with a unique structure that includes a triazinoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- typically involves multiple steps. One common method includes the coupling of a triazinoindole derivative with a cyclohexylamine derivative under controlled conditions. The reaction often requires the use of solvents like dichloromethane (DCM) and catalysts such as lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its unique structure and biological activity.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-cyclohexyl-2-[(8-ethoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
- Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl-
Uniqueness
The uniqueness of Acetamide, N-cyclohexyl-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-methyl- lies in its specific structural features, such as the triazinoindole moiety and the cyclohexyl group. These features confer distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C21H27N5OS |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-cyclohexyl-2-[(8-ethyl-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C21H27N5OS/c1-4-14-10-11-17-16(12-14)19-20(26(17)3)22-21(24-23-19)28-13-18(27)25(2)15-8-6-5-7-9-15/h10-12,15H,4-9,13H2,1-3H3 |
InChI Key |
ADKHFHSLYIQHJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)N(C)C4CCCCC4)C |
Origin of Product |
United States |
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